molecular formula B B036983 Boron CAS No. 7440-42-8

Boron

Cat. No. B036983
CAS RN: 7440-42-8
M. Wt: 10.81 g/mol
InChI Key: ZOXJGFHDIHLPTG-UHFFFAOYSA-N
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Patent
US05312959

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C=CC=C.[B].CC(CCC#N)C#N.C(#N)CCCCC#N.[C:22]([C:26]1[CH:32]=[CH:31][C:29]([OH:30])=[C:28]([OH:33])[C:27]=1[B:34]([O-:42])[O:35]C1C=CC=CC=1)([CH3:25])([CH3:24])[CH3:23].C1([B:49](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(B(O)[OH:69])C=CC=CC=1.C1(O)C=CC=CC=1>[Ni]>[C:22]([C:26]1[CH:32]=[CH:31][C:29]([OH:30])=[C:28]([OH:33])[C:27]=1[B:34]([O-:42])[O-:35])([CH3:25])([CH3:23])[CH3:24].[C:22]([C:26]1[CH:32]=[CH:31][CH:29]=[C:28]([OH:33])[C:27]=1[OH:69])([CH3:25])([CH3:24])[CH3:23].[B:49]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)CCC#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Ten
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=C(O)C=C1)O)B(OC1=CC=CC=C1)[O-]
Step Eleven
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=C(O)C=C1)O)B([O-])[O-]
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05312959

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C=CC=C.[B].CC(CCC#N)C#N.C(#N)CCCCC#N.[C:22]([C:26]1[CH:32]=[CH:31][C:29]([OH:30])=[C:28]([OH:33])[C:27]=1[B:34]([O-:42])[O:35]C1C=CC=CC=1)([CH3:25])([CH3:24])[CH3:23].C1([B:49](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(B(O)[OH:69])C=CC=CC=1.C1(O)C=CC=CC=1>[Ni]>[C:22]([C:26]1[CH:32]=[CH:31][C:29]([OH:30])=[C:28]([OH:33])[C:27]=1[B:34]([O-:42])[O-:35])([CH3:25])([CH3:23])[CH3:24].[C:22]([C:26]1[CH:32]=[CH:31][CH:29]=[C:28]([OH:33])[C:27]=1[OH:69])([CH3:25])([CH3:24])[CH3:23].[B:49]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)CCC#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Ten
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=C(O)C=C1)O)B(OC1=CC=CC=C1)[O-]
Step Eleven
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=C(O)C=C1)O)B([O-])[O-]
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05312959

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C=CC=C.[B].CC(CCC#N)C#N.C(#N)CCCCC#N.[C:22]([C:26]1[CH:32]=[CH:31][C:29]([OH:30])=[C:28]([OH:33])[C:27]=1[B:34]([O-:42])[O:35]C1C=CC=CC=1)([CH3:25])([CH3:24])[CH3:23].C1([B:49](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(B(O)[OH:69])C=CC=CC=1.C1(O)C=CC=CC=1>[Ni]>[C:22]([C:26]1[CH:32]=[CH:31][C:29]([OH:30])=[C:28]([OH:33])[C:27]=1[B:34]([O-:42])[O-:35])([CH3:25])([CH3:23])[CH3:24].[C:22]([C:26]1[CH:32]=[CH:31][CH:29]=[C:28]([OH:33])[C:27]=1[OH:69])([CH3:25])([CH3:24])[CH3:23].[B:49]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)CCC#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Ten
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=C(O)C=C1)O)B(OC1=CC=CC=C1)[O-]
Step Eleven
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=C(O)C=C1)O)B([O-])[O-]
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.